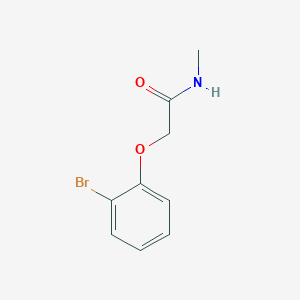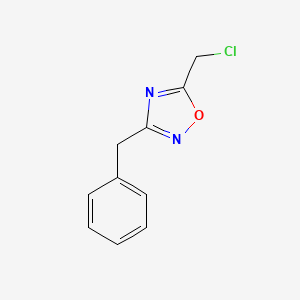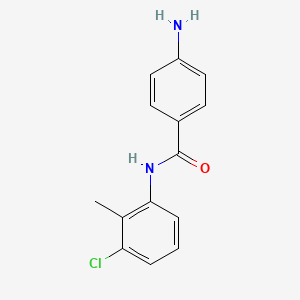
4-amino-N-(3-chloro-2-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-amino-N-(3-chloro-2-methylphenyl)benzamide” is a chemical compound with the molecular formula C14H13ClN2O and a molecular weight of 260.72 . It is used in proteomics research .
Synthesis Analysis
A new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .
Molecular Structure Analysis
The molecular structure of “4-amino-N-(3-chloro-2-methylphenyl)benzamide” has been investigated using FTIR, 1H NMR, and 13C NMR .
Chemical Reactions Analysis
The bis amide compound was formed by the reaction of 3-chloro-4-methylaniline with 2-(3-nitrophenyl)-4H-benzo[1,3]oxazin-4-one in acetic acid .
Physical And Chemical Properties Analysis
“4-amino-N-(3-chloro-2-methylphenyl)benzamide” is a solid compound .
Aplicaciones Científicas De Investigación
Analytical Techniques in Pharmaceutical Research :
- Nonaqueous Capillary Electrophoresis : 4-amino-N-(3-chloro-2-methylphenyl)benzamide and related substances have been separated using nonaqueous capillary electrophoresis, indicating its application in quality control and analytical research of pharmaceuticals (Ye et al., 2012).
Potential in Anticonvulsant Therapy :
- Anticonvulsant Activity : Derivatives of 4-amino-N-(3-chloro-2-methylphenyl)benzamide, like 4-amino-N-(2,6-diethylphenyl)benzamide, have shown promising results in anticonvulsant models, suggesting its relevance in developing new anticonvulsant drugs (Lambert et al., 1995).
Histone Deacetylase Inhibition in Cancer Research :
- Histone Deacetylase Inhibitor : N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a structurally related compound, acts as a histone deacetylase inhibitor, which is significant in cancer research and treatment (Zhou et al., 2008).
Pest Control Research :
- Insect Development Inhibition : Certain benzamide derivatives, like SIR-8514 and SIR-6874, have demonstrated effectiveness in inhibiting mosquito development, indicating potential application in pest control (Schaefer et al., 1978).
Electrochemical Studies in Antioxidant Research :
- Electrochemical Oxidation : The study of electrochemical oxidation of amino-substituted benzamide derivatives, including those related to 4-amino-N-(3-chloro-2-methylphenyl)benzamide, contributes to understanding their antioxidant properties (Jovanović et al., 2020).
Gastroprokinetic Agent Research :
- Gastroprokinetic Activity : 4-amino-N-(2-ethylphenyl)benzamide and similar compounds have been explored for their gastroprokinetic activity, which is relevant in gastrointestinal motility disorders (Kato et al., 1992).
Synthesis of Potential Antidepressants :
- MAO Inhibitors : The synthesis of 4-chloro-N-(3-morpholinopropyl)benzamide, related to 4-amino-N-(3-chloro-2-methylphenyl)benzamide, has been investigated in the development of antidepressants, specifically as MAO inhibitors (Donskaya et al., 2004).
Safety And Hazards
The compound is classified as Eye Irritant 2 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). The safety information includes the signal word “Warning” and the hazard statement “H319: Causes serious eye irritation”. The precautionary statements include "P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing" .
Direcciones Futuras
Propiedades
IUPAC Name |
4-amino-N-(3-chloro-2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-12(15)3-2-4-13(9)17-14(18)10-5-7-11(16)8-6-10/h2-8H,16H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKCGOLRLUUYQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(3-chloro-2-methylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

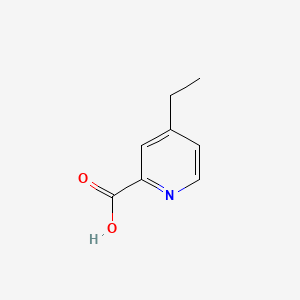
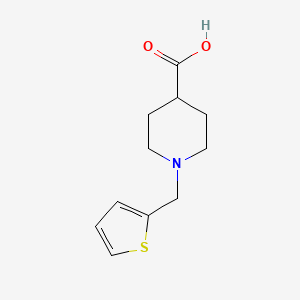

![ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1336186.png)
![2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B1336188.png)
![4-chloro-5H-pyrimido[5,4-b]indole](/img/structure/B1336189.png)




